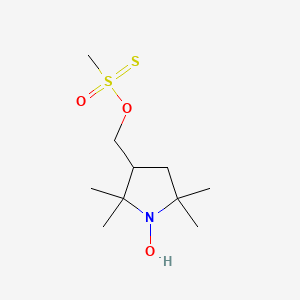

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a nitroxide thiol-specific spin label. This compound is highly reactive and is used in various scientific studies to monitor intermolecular interactions among molecules, particularly in the context of protein studies .

Méthodes De Préparation

The synthesis of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves several steps. The starting material is typically a pyrrolidine derivative, which undergoes oxidation to form the nitroxide radical.

Analyse Des Réactions Chimiques

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes several types of chemical reactions:

Oxidation: The nitroxide radical can be oxidized to form various oxoammonium species.

Reduction: The nitroxide radical can be reduced to form hydroxylamine derivatives.

Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions, particularly with thiol groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Protein Labeling

Overview : The compound serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. It allows researchers to study the dynamics and conformational changes of proteins.

Case Study : In a study by Focke et al. (2011), the compound was used to label cysteine residues in the glutamate transporter protein. The researchers demonstrated that the labeled protein provided insights into the conformational states during substrate transport. This application is critical for understanding protein function and dynamics in real-time.

Structural Biology

Overview : The compound aids in elucidating protein structures through techniques such as site-directed spin labeling (SDSL). It helps in determining distances between spin labels within proteins.

Case Study : A research article published in eLife (2018) highlighted the use of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate for studying membrane proteins. The study involved assembling multimeric membrane proteins and utilizing EPR to assess their structural integrity post-assembly. This approach allowed for a better understanding of how membrane proteins interact and function within lipid bilayers .

Membrane Protein Studies

Overview : The compound is crucial for investigating the behavior of membrane proteins under various conditions. It helps researchers understand how these proteins interact with lipids and other cellular components.

Data Table: Membrane Protein Studies Using this compound

Biophysical Characterization

Overview : The compound is employed in biophysical studies to characterize protein folding and stability. By introducing this spin label into specific sites on proteins, researchers can monitor changes in mobility and environment.

Case Study : A study published in Chemical Reviews utilized this compound to analyze the stability of various protein constructs under denaturing conditions. The results indicated how specific mutations affected folding pathways and stability profiles .

Mécanisme D'action

The mechanism of action of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with other molecules, particularly thiols, to form covalent bonds. This interaction is used to label specific sites on proteins or other macromolecules, allowing researchers to study their structure and dynamics .

Comparaison Avec Des Composés Similaires

Similar compounds to (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate include:

(−)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate: This compound is also a thiol-specific spin label but has a different stereochemistry.

(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate: Without the stereochemical designation, this compound can refer to a mixture of enantiomers.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Activité Biologique

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (commonly referred to as MTSL) is a spin label used extensively in biophysical studies, particularly in electron paramagnetic resonance (EPR) spectroscopy. This compound is notable for its ability to provide insights into protein dynamics and conformational changes in biological systems. This article reviews the biological activity of MTSL, focusing on its applications in structural biology and biochemistry.

- IUPAC Name : O-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanesulfonothioate

- CAS Number : 681034-14-0

- Molecular Weight : 267.41 g/mol

- Molecular Formula : C10H21NO3S2

MTSL is a thiol-reactive spin label that can be covalently attached to cysteine residues in proteins. Once attached, it serves as a probe for studying the local environment of the labeled site through EPR spectroscopy. The electron spin state of the unpaired electron in the nitroxide group allows for the detection of conformational changes and interactions with other molecules.

1. Protein Structure and Dynamics

MTSL has been utilized to investigate the conformational dynamics of various proteins. For example, studies involving voltage-dependent potassium channels have demonstrated how MTSL can be used to map conformational changes during channel gating. By labeling specific cysteine residues within these proteins, researchers can monitor motion and interactions in real-time using EPR spectroscopy .

2. Membrane Protein Studies

The incorporation of MTSL into membrane proteins has provided insights into their structural integrity and functional behavior within lipid environments. In one study, MTSL was reconstituted into liposomes to assess the conformational states of a sodium-coupled aspartate transporter (GltPh). The results indicated that the reassembled transporter maintained functional characteristics similar to its native state, showcasing the utility of MTSL in studying membrane protein dynamics .

3. Investigating Protein Interactions

MTSL labels can also be used to study protein-protein interactions. By attaching MTSL to one protein and using EPR to detect changes in spin relaxation rates or spectral lineshapes upon interaction with another protein, researchers can infer binding affinities and interaction dynamics.

Case Studies

Propriétés

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEBHMJXHAORCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703475 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-14-0 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.